molecular formula C5H7N3O2 B15245335 Methyl 2,5-dihydro-1,2,4-triazine-3-carboxylate

Methyl 2,5-dihydro-1,2,4-triazine-3-carboxylate

Cat. No.: B15245335
M. Wt: 141.13 g/mol
InChI Key: PUOYAPDELLGIIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,5-dihydro-1,2,4-triazine-3-carboxylate is an organic compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2,5-dihydro-1,2,4-triazine-3-carboxylate can be synthesized through the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol . The reaction typically involves the use of an acid catalyst to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale esterification reactions using continuous flow reactors to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 2,5-dihydro-1,2,4-triazine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The triazine ring allows for substitution reactions, where different substituents can replace hydrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted triazine compounds .

Scientific Research Applications

Methyl 2,5-dihydro-1,2,4-triazine-3-carboxylate has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and is used in the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism by which methyl 2,5-dihydro-1,2,4-triazine-3-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

    1,2,4-Triazole-3-carboxylate: Another triazine derivative with similar structural features.

    1,3,5-Triazine-2,4,6-triamine (Melamine): A well-known triazine compound used in various applications.

    1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): Another triazine derivative with distinct properties.

Uniqueness: Methyl 2,5-dihydro-1,2,4-triazine-3-carboxylate is unique due to its specific substitution pattern and the presence of a carboxylate ester group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C5H7N3O2

Molecular Weight

141.13 g/mol

IUPAC Name

methyl 2,5-dihydro-1,2,4-triazine-3-carboxylate

InChI

InChI=1S/C5H7N3O2/c1-10-5(9)4-6-2-3-7-8-4/h3H,2H2,1H3,(H,6,8)

InChI Key

PUOYAPDELLGIIY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NCC=NN1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.